![molecular formula C8H11N3 B1651470 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethanamin CAS No. 1268334-83-3](/img/structure/B1651470.png)
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethanamin
Übersicht
Beschreibung
(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19. The purity is usually 95%.
BenchChem offers high-quality (6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mehrkomponenten-Synthese
Diese Verbindung wird in der Mehrkomponenten-Synthese von 6,7-Dihydro-5H-cyclopenta[b]pyridin-Derivaten verwendet . Diese Synthese basiert auf der Reaktion von Malonsäurenitril, Schwefelwasserstoff, Aldehyden, 1-(Cyclopent-1-en-1-yl)pyrrolidin und Alkylierungsmitteln .
Strukturfragmente von Alkaloiden
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethanamin-Derivate sind Strukturfragmente von Alkaloiden . Alkaloide sind eine Gruppe von natürlich vorkommenden chemischen Verbindungen, die meist basische Stickstoffatome enthalten.
Hypoglykämische Aktivität
Derivate dieser Verbindung haben eine hypoglykämische Aktivität gezeigt . Das bedeutet, dass sie die Konzentration von Glukose im Blut senken können, was zur Behandlung von Diabetes nützlich sein könnte.
Calciumkanal-Antagonisten
Diese Derivate können auch als Antagonisten von Calciumkanälen wirken . Calciumkanalblocker werden verwendet, um zu verhindern, dass Calcium in die Zellen der Herz- und Blutgefäßwände gelangt, wodurch der Blutdruck gesenkt wird.
Fluoreszierende Sonden
Die Verbindung und ihre Derivate können als fluoreszierende Sonden verwendet werden . Dies sind Substanzen, die Licht bei einer bestimmten Wellenlänge absorbieren und dann Licht bei einer längeren Wellenlänge wieder abgeben, was in einer Vielzahl von wissenschaftlichen Forschungsanwendungen verwendet werden kann.
Protein-Kinase-FGFR1-Inhibitoren
This compound-Derivate wurden als Inhibitoren der Protein-Kinase-FGFR1 gefunden . Dies könnte potenzielle Anwendungen in der Krebstherapie haben, da FGFR1 häufig in einer Vielzahl von Tumoren überexprimiert wird.
Antioxidative Aktivität
Die synthetisierten Verbindungen wurden auf antioxidative Aktivität am Modell der Fe2±-abhängigen Oxidation von Adrenalin in vitro getestet . Antioxidantien sind Stoffe, die Zellschäden durch freie Radikale verhindern oder verlangsamen können.
Schlüsselzwischenprodukt von Cefpirome
This compound ist ein Schlüsselzwischenprodukt von Cefpirome , einem Cephalosporin-Antibiotikum der vierten Generation.
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-4-8-10-5-6-2-1-3-7(6)11-8/h5H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCSOYUIEXBTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268334-83-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268334-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-Fluoro-2-methylphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651389.png)
![N-[(4-Fluorophenyl)methyl]-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651390.png)

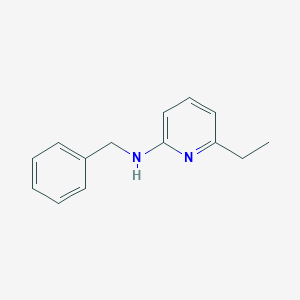
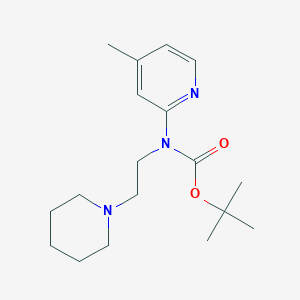
![4-[2-(4-Fluorophenyl)-5-methylpyrrol-1-YL]-N,N-dimethylaniline](/img/structure/B1651395.png)
![N-Ethyl-N-methyl-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651396.png)
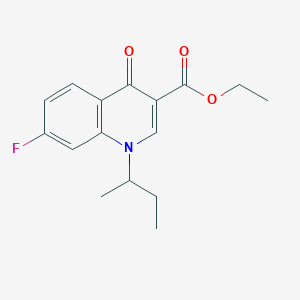
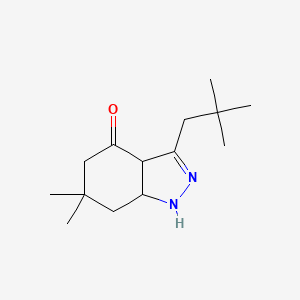

![N-(4-Ethoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651400.png)
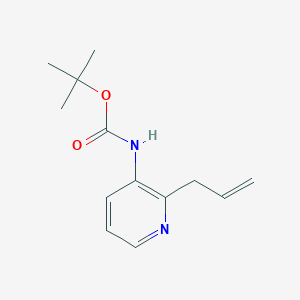

![6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B1651406.png)
